molecular formula C16H20ClNO3 B6634536 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid

3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid

Cat. No.: B6634536
M. Wt: 309.79 g/mol
InChI Key: OTZUTNHHYHEHJD-UHFFFAOYSA-N
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Description

3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-2-methylbenzoyl group and a propanoic acid moiety

Properties

IUPAC Name

3-[1-(3-chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c1-11-13(3-2-4-14(11)17)16(21)18-9-7-12(8-10-18)5-6-15(19)20/h2-4,12H,5-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZUTNHHYHEHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N2CCC(CC2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chloro-2-methylbenzoyl group: This step involves the acylation of the piperidine ring using 3-chloro-2-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the propanoic acid moiety: This can be done through a nucleophilic substitution reaction, where the piperidine derivative is reacted with a suitable propanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(3-Chlorobenzoyl)piperidin-4-yl]propanoic acid
  • 3-[1-(2-Methylbenzoyl)piperidin-4-yl]propanoic acid
  • 3-[1-(3-Chloro-2-methylphenyl)piperidin-4-yl]propanoic acid

Uniqueness

3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid is unique due to the specific combination of the 3-chloro-2-methylbenzoyl group and the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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